ethyl 4-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-1-piperazinecarboxylate
Description
Ethyl 4-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-1-piperazinecarboxylate is a synthetic derivative of the furochromen (psoralen) scaffold, a class of compounds known for their fused furanocoumarin structure. The molecule features a 3,5,9-trimethyl-substituted furochromen core linked via a propanoyl chain to a piperazine ring, which is further modified by an ethyl carboxylate group.
Properties
Molecular Formula |
C24H28N2O6 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
ethyl 4-[3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H28N2O6/c1-5-30-24(29)26-10-8-25(9-11-26)20(27)7-6-17-15(3)19-12-18-14(2)13-31-21(18)16(4)22(19)32-23(17)28/h12-13H,5-11H2,1-4H3 |
InChI Key |
DAKIPBCLXAOYRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC2=C(C3=C(C(=C4C(=C3)C(=CO4)C)C)OC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-1-piperazinecarboxylate typically involves multiple steps. The starting materials often include 3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl derivatives and piperazine. The key steps in the synthesis may involve:
Formation of the furochromenone core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the propanoyl group: This step may involve acylation reactions using propanoyl chloride or similar reagents.
Coupling with piperazine: The final step involves coupling the intermediate with piperazine under suitable conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-1-piperazinecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets. The furochromenone core may interact with enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity. The exact pathways and targets would depend on the specific application and require further investigation.
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features:
- Core Structure : The 7-oxo-7H-furo[3,2-g]chromen core is conserved across analogs but varies in substituents (e.g., 3,5,9-trimethyl vs. phenyl or halogen substitutions).
- Side Chain: The propanoyl linker is common in many derivatives but differs in terminal functional groups (e.g., carboxylate esters, sulfonohydrazides, carboxamides).
- Heterocyclic Moieties : Piperazine/piperidine rings are frequent, with modifications such as carboxylates (target compound) or carboxamides (ZINC02123811) .
Table 1: Structural Comparison of Selected Furochromen Derivatives
Physicochemical Properties
Table 2: Physical and Spectral Data
The target compound’s ethyl carboxylate group likely enhances solubility in organic solvents compared to sulfonohydrazides (I-series) but may reduce polarity relative to carboxamides (ZINC02123811) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
